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Compound of Interest

Compound Name: 11-Hydroxyrankinidine

Cat. No.: B12429737

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyrankinidine is a humantenine-type indole alkaloid isolated from Gelsemium

elegans. As a member of the Gelsemium alkaloids, it is of interest to researchers in natural

product chemistry, pharmacology, and drug development due to the diverse biological activities

exhibited by this class of compounds. This technical guide aims to provide a comprehensive

overview of the spectroscopic data for 11-Hydroxyrankinidine, offering a foundational

resource for its identification, characterization, and further investigation.

Due to the limited availability of the primary research article in publicly accessible databases,

the complete experimental protocols and raw spectroscopic data from the original isolation and

characterization of 11-Hydroxyrankinidine could not be fully retrieved. The foundational study

identifying this compound is:

Lin, L. Z., Cordell, G. A., Ni, C. Z., & Clardy, J. (1989). New humantenine-type alkaloids from

Gelsemium elegans. Journal of natural products, 52(3), 588–594.
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This guide compiles the available information and provides a structured framework for the

spectroscopic analysis of 11-Hydroxyrankinidine.

Chemical Structure and Properties
Compound Name: 11-Hydroxyrankinidine

Molecular Formula: C₂₀H₂₄N₂O₄

Molecular Weight: 356.42 g/mol

CAS Number: 122590-03-8

Alkaloid Type: Humantenine-type Indole Alkaloid

Natural Source:Gelsemium elegans

Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the unequivocal identification and

structural elucidation of natural products. The following sections summarize the expected

spectroscopic data for 11-Hydroxyrankinidine based on its chemical structure and data from

related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For 11-Hydroxyrankinidine, a combination of ¹H NMR, ¹³C NMR, and 2D

NMR experiments (such as COSY, HSQC, and HMBC) would be required for complete

structural assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for 11-Hydroxyrankinidine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data not available
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 11-Hydroxyrankinidine

Chemical Shift (δ, ppm) Carbon Type Assignment

Data not available

Note: The actual chemical shifts are highly dependent on the solvent used for analysis. The

original publication should be consulted for the precise experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact

molecular formula.

Table 3: Mass Spectrometry Data for 11-Hydroxyrankinidine

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

ESI-HRMS [M+H]⁺ ≈ 357.1758 Calculated for C₂₀H₂₅N₂O₄⁺

Fragmentation data not

available

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data for 11-Hydroxyrankinidine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Broad O-H stretch (hydroxyl group)

~3200 Medium N-H stretch (amine)

~2950-2850 Medium-Strong C-H stretch (aliphatic)

~1700 Strong C=O stretch (amide/lactone)

~1600 Medium C=C stretch (aromatic)

~1200 Medium-Strong C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for identifying chromophores such as aromatic rings and conjugated

systems.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for 11-Hydroxyrankinidine

λmax (nm) Solvent Chromophore

Data not available Indole/Oxindole moiety

Experimental Protocols
Detailed experimental protocols are critical for the replication of scientific findings. The following

are generalized procedures for the isolation and spectroscopic analysis of alkaloids like 11-
Hydroxyrankinidine.

Isolation and Purification
Extraction: The dried and powdered plant material of Gelsemium elegans is typically

extracted with a solvent such as methanol or ethanol.
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Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous

solution, and neutral and acidic compounds are removed by extraction with an organic

solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic

solvent like dichloromethane or chloroform.

Chromatography: The crude alkaloid mixture is then subjected to a series of

chromatographic techniques for purification. These may include:

Column Chromatography: Using silica gel or alumina as the stationary phase with a

gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).

Preparative Thin-Layer Chromatography (pTLC): For the separation of minor components.

High-Performance Liquid Chromatography (HPLC): Often a final purification step to obtain

the pure compound.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified compound are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field

NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry:

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a

Time-of-Flight (TOF) or Orbitrap mass analyzer.

IR Spectroscopy:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr), as a KBr pellet, or in a solution.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

UV-Vis Spectroscopy:

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., methanol, ethanol, or acetonitrile).

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a novel

natural product like 11-Hydroxyrankinidine using various spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 11-Hydroxyrankinidine.

Conclusion
This technical guide provides a structured overview of the spectroscopic data and analytical

methodologies relevant to 11-Hydroxyrankinidine. While the complete experimental data from

the primary literature was not accessible for inclusion, this document serves as a valuable
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resource for researchers by outlining the key spectroscopic features and the logical workflow

for the characterization of this and other similar natural products. For definitive quantitative

data, it is imperative to consult the original 1989 publication by Lin et al. in the Journal of

Natural Products. Further research into the spectroscopic properties and biological activities of

11-Hydroxyrankinidine is warranted to fully explore its potential in drug discovery and

development.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 11-
Hydroxyrankinidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429737/docs#in-depth-technical-guide-
spectroscopic-data-of-11-hydroxyrankinidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12429737/docs?utm_src=pdf-body#in-depth-technical-guide-spectroscopic-data-of-11-hydroxyrankinidine
https://www.benchchem.com/product/b12429737/docs#in-depth-technical-guide-spectroscopic-data-of-11-hydroxyrankinidine
https://www.benchchem.com/product/b12429737/docs#in-depth-technical-guide-spectroscopic-data-of-11-hydroxyrankinidine
https://www.benchchem.com/product/b12429737/docs#in-depth-technical-guide-spectroscopic-data-of-11-hydroxyrankinidine
https://www.benchchem.com/product/b12429737/docs#in-depth-technical-guide-spectroscopic-data-of-11-hydroxyrankinidine
https://www.benchchem.com/product/b12429737?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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